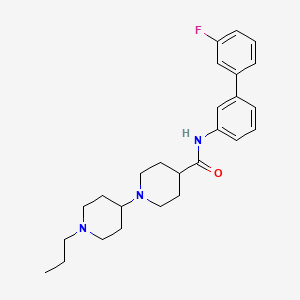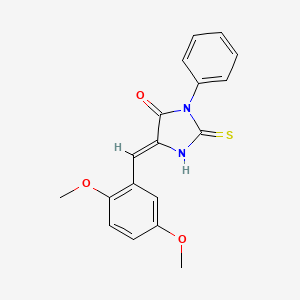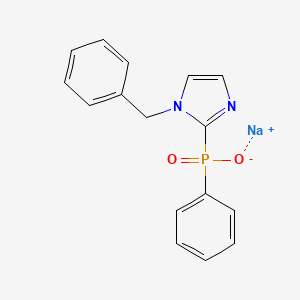![molecular formula C24H21ClF2N4O3 B4980425 {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone CAS No. 347355-58-2](/img/structure/B4980425.png)
{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone
Descripción general
Descripción
{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzylamino and nitrophenyl group, and a methanone moiety attached to a chlorodifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Benzylation: The attachment of a benzyl group to the amino group.
Piperazine Formation: The formation of the piperazine ring.
Methanone Formation: The attachment of the methanone moiety to the piperazine ring.
Chlorodifluorophenyl Attachment: The final step involves attaching the chlorodifluorophenyl group to the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorodifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include benzylamine derivatives.
Reduction: Products include aminophenyl derivatives.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex organic compounds.
Mecanismo De Acción
The mechanism of action of {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with target proteins, while the nitrophenyl and chlorodifluorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[3-(amino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone
- {4-[3-(benzylamino)-4-methylphenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone
Uniqueness
The presence of both the benzylamino and nitrophenyl groups in {4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-chloro-4,5-difluorophenyl)methanone makes it unique compared to similar compounds. These groups contribute to its specific interactions with biological targets, potentially leading to unique pharmacological properties.
Propiedades
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chloro-4,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N4O3/c25-19-14-21(27)20(26)13-18(19)24(32)30-10-8-29(9-11-30)17-6-7-23(31(33)34)22(12-17)28-15-16-4-2-1-3-5-16/h1-7,12-14,28H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQWLNWDWMKZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117252 | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-58-2 | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347355-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4980357.png)

![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)

![3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B4980403.png)


![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)
![3-CYCLOPENTYL-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-PROPANONE](/img/structure/B4980432.png)

![N,3,6,7-tetramethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4980437.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)
